3-nitro-N-pentylbenzenesulfonamide
Description
3-Nitro-N-pentylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro (-NO₂) group at the meta (3rd) position and a sulfonamide (-SO₂NH-) group. The sulfonamide nitrogen is further bonded to a pentyl (-C₅H₁₁) chain. This structure combines electron-withdrawing (nitro) and hydrophobic (pentyl) groups, influencing its chemical reactivity, solubility, and biological interactions. Sulfonamides are historically significant as antimicrobial agents, and substituents like nitro and alkyl chains modulate their pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
3-nitro-N-pentylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-3-4-8-12-18(16,17)11-7-5-6-10(9-11)13(14)15/h5-7,9,12H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYXKMHIRCUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-pentylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of 3-nitro-N-pentylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-pentylbenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-amino-N-pentylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
3-nitro-N-pentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-nitro-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . The nitro group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-nitro-N-pentylbenzenesulfonamide with structurally related sulfonamides:
| Compound Name | Structure Features | Biological Activity | Key Differences |
|---|---|---|---|
| 3-Nitro-N-pentylbenzenesulfonamide | Meta-nitro, N-pentyl sulfonamide | Antimicrobial (inferred from nitro group); enhanced lipophilicity due to pentyl chain | Pentyl chain increases membrane permeability compared to shorter alkyl groups |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Meta-nitro, N-(4-methoxyphenyl) | Anticancer, antimicrobial | Methoxy group enhances solubility but reduces lipophilicity vs. pentyl |
| N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzenesulfonamide | Ortho-nitro, branched pentan-3-yl with aminomethyl substituent | Antibacterial | Branched chain and aminomethyl group alter steric effects and target binding |
| N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide | Meta-nitro, N-phenyl with pyridazinyl-methoxy group | Potential kinase inhibition (inferred from pyridazinyl moiety) | Pyridazinyl group introduces hydrogen-bonding capabilities |
| N-(pyridin-4-yl)-3-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl (CF₃) instead of nitro, N-pyridinyl | Enzyme inhibition (e.g., carbonic anhydrase) | CF₃’s strong electron-withdrawing effect differs from nitro’s redox activity |
Key Findings from Comparative Studies
- Nitro Group Positioning : The meta-nitro group in 3-nitro-N-pentylbenzenesulfonamide enhances electrophilic reactivity compared to para-substituted analogs (e.g., ’s N-(4-nitrophenyl)benzenesulfonamide), influencing interactions with biological targets like bacterial enzymes .
- However, branched chains (e.g., ) may reduce metabolic stability .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in ’s compound increases solubility but reduces antimicrobial potency relative to the nitro group’s electron-withdrawing nature .
- Hybrid Functionality : Compounds with heterocycles (e.g., pyridazinyl in ) exhibit dual functionality—nitro for reactivity and heterocycles for target specificity—highlighting a trade-off between simplicity and multifunctionality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
